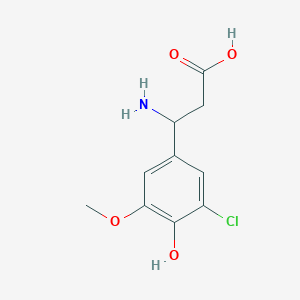![molecular formula C32H50FeP2 B12438809 cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron](/img/structure/B12438809.png)
cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N/A” is a placeholder term often used in scientific literature and databases to indicate that specific information about a compound is not available or not applicable. This term is not a chemical compound itself but rather a notation used for various purposes, such as incomplete data entries or unspecified compounds in research.
Preparation Methods
Since “N/A” is not an actual chemical compound, there are no specific synthetic routes, reaction conditions, or industrial production methods associated with it
Organic Synthesis: Utilizing organic reactions to construct complex molecules from simpler ones.
Inorganic Synthesis: Involving the preparation of inorganic compounds through reactions such as precipitation, crystallization, and redox reactions.
Electrosynthesis: Using electrochemical methods to synthesize compounds, often employed for amides and other functional groups.
Chemical Reactions Analysis
As “N/A” is not a specific compound, it does not undergo any chemical reactions. chemical compounds typically undergo various types of reactions, including:
Oxidation-Reduction Reactions: Involving the transfer of electrons between species.
Substitution Reactions: Where one functional group is replaced by another.
Addition Reactions: Involving the addition of atoms or groups to a molecule.
Elimination Reactions: Where atoms or groups are removed from a molecule
Scientific Research Applications
The term “N/A” does not have specific scientific research applications
Chemistry: For studying reaction mechanisms, developing new synthetic methods, and understanding molecular interactions.
Biology: Involving the study of biochemical pathways, enzyme functions, and cellular processes.
Medicine: For drug development, understanding disease mechanisms, and creating diagnostic tools.
Industry: In manufacturing processes, material science, and environmental applications
Mechanism of Action
Since “N/A” is not a chemical compound, it does not have a mechanism of action. Typically, the mechanism of action of a compound involves its interaction with molecular targets, such as enzymes, receptors, or nucleic acids, leading to a biological effect. This can include binding to active sites, altering protein function, or modulating signaling pathways .
Comparison with Similar Compounds
As “N/A” is not a specific compound, it cannot be compared with other compoundsSimilar compounds may share common features but differ in specific properties, leading to unique applications and behaviors .
Properties
Molecular Formula |
C32H50FeP2 |
|---|---|
Molecular Weight |
552.5 g/mol |
IUPAC Name |
cyclopentane;ditert-butyl-[(1S)-1-(2-diphenylphosphanylcyclopentyl)ethyl]phosphane;iron |
InChI |
InChI=1S/C27H40P2.C5H10.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h8-13,15-18,21,24-25H,14,19-20H2,1-7H3;1-5H2;/t21-,24?,25?;;/m0../s1 |
InChI Key |
KEERMMZARKKVBY-IPMISBIPSA-N |
Isomeric SMILES |
C[C@@H](C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe] |
Canonical SMILES |
CC(C1CCCC1P(C2=CC=CC=C2)C3=CC=CC=C3)P(C(C)(C)C)C(C)(C)C.C1CCCC1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



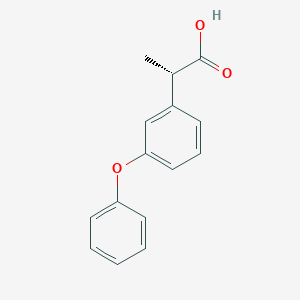

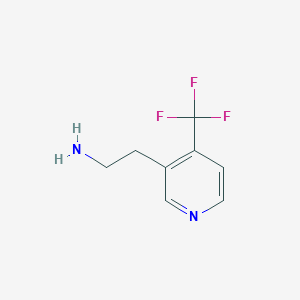

![1-[4-(4-Propoxy-phenoxy)-phenyl]-ethanone](/img/structure/B12438784.png)

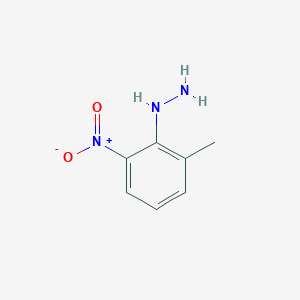

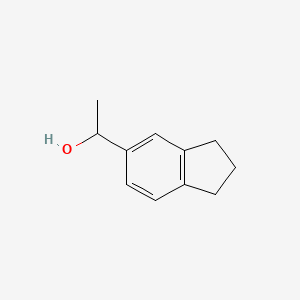

![bis(9-({4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-{[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl}oxan-2-yl]-3-methylbut-2-enoyl}oxy)nonanoic acid) calcium dihydrate](/img/structure/B12438820.png)
